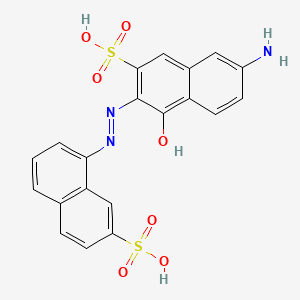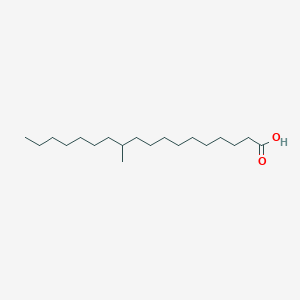
11-Methyl-octadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyl-octadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. It is a derivative of octadecanoic acid, characterized by the presence of a methyl group at the 11th carbon position. This compound is part of the broader class of fatty acids, which are essential components in various biological and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-octadecanoic acid typically involves the methylation of octadecanoic acid. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with a methylating agent such as methyl iodide in the presence of a catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of unsaturated fatty acids derived from natural sources. This process involves the catalytic hydrogenation of oleic acid or other unsaturated fatty acids in the presence of a metal catalyst such as palladium or nickel. The resulting saturated fatty acid is then subjected to methylation to introduce the methyl group at the desired position.
化学反応の分析
Types of Reactions: 11-Methyl-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield primary alcohols. Lithium aluminum hydride is a typical reducing agent used in this reaction.
Substitution: The carboxyl group of this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. Reagents such as thionyl chloride or phosphorus trichloride are often used to activate the carboxyl group for substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus trichloride in anhydrous conditions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Primary alcohols.
Substitution: Esters, amides, and other derivatives.
科学的研究の応用
11-Methyl-octadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its role in cellular metabolism and its effects on lipid bilayers in cell membranes.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the production of surfactants, lubricants, and as an additive in cosmetics and personal care products.
作用機序
The mechanism of action of 11-Methyl-octadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl group at the 11th position affects the fluidity and permeability of lipid bilayers, influencing membrane-bound processes. Additionally, the compound can act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and microbial defense.
類似化合物との比較
Octadecanoic acid (Stearic acid): A saturated fatty acid with no methyl substitution.
9-Octadecenoic acid (Oleic acid): An unsaturated fatty acid with a double bond at the 9th position.
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a shorter carbon chain.
Uniqueness: 11-Methyl-octadecanoic acid is unique due to the presence of the methyl group at the 11th position, which imparts distinct physical and chemical properties. This structural modification enhances its stability and alters its interaction with biological membranes compared to its non-methylated counterparts.
特性
CAS番号 |
79605-28-0 |
|---|---|
分子式 |
C19H38O2 |
分子量 |
298.5 g/mol |
IUPAC名 |
11-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
InChIキー |
XBRZUTLRIVYERP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C)CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



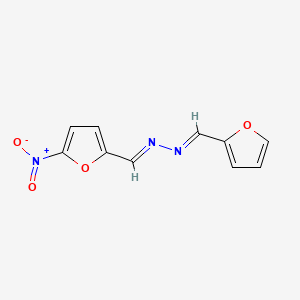
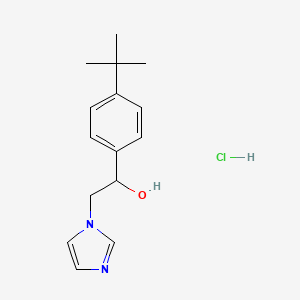
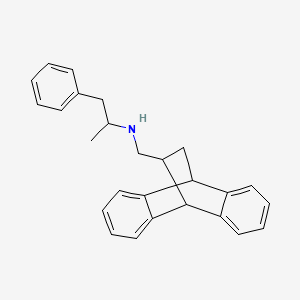
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
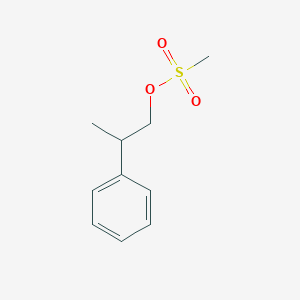

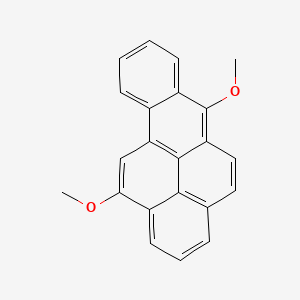

![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
